N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
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Overview
Description
N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrimidine ring fused with a furan ring, and it contains functional groups such as an amino group, a methylthio group, and a carboxamide group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a thiourea derivative under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a furan-2-carboxylic acid derivative.
Functional Group Modifications: The amino and methylthio groups can be introduced through nucleophilic substitution reactions, while the carboxamide group can be formed through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells or the inhibition of viral replication.
Comparison with Similar Compounds
Similar Compounds
N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide: Similar structure with a thiophene ring instead of a furan ring.
N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzene-2-carboxamide: Similar structure with a benzene ring instead of a furan ring.
Uniqueness
The uniqueness of N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. The presence of both a pyrimidine and a furan ring, along with the amino, methylthio, and carboxamide groups, allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Biological Activity
N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological properties, and implications for therapeutic applications based on recent research findings.
The molecular formula of this compound is C17H20N4O2S, with a molecular weight of approximately 344.43 g/mol. The compound features a complex structure that includes both nitrogen and sulfur heteroatoms, contributing to its unique biological activity.
Property | Value |
---|---|
Molecular Formula | C17H20N4O2S |
Molecular Weight | 344.43 g/mol |
InChIKey | YWSXSPWQXLLXLT-UHFFFAOYSA-N |
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives containing the methylthio group have shown efficacy against various viral targets. A study highlighted that certain pyrimidine derivatives inhibited the NS5B RNA polymerase of Hepatitis C virus (HCV) with IC50 values as low as 31.9 μM, suggesting that modifications to the core structure can enhance antiviral activity .
Enzyme Inhibition
Inhibitory effects on key enzymes have been observed with this compound and its analogs. For example, the compound has been evaluated for its ability to inhibit adenylyl cyclase type 1 (AC1), which is implicated in chronic pain signaling pathways. The compound demonstrated an IC50 of 1.4 μM against AC1-mediated cAMP production, indicating its potential as a therapeutic agent in pain management .
Antimicrobial Properties
The compound's antimicrobial activity has also been investigated. Similar structures have been noted for their ability to inhibit bacterial growth effectively. For example, derivatives showed promising results against Gram-positive bacteria, suggesting a broad-spectrum antimicrobial potential .
Study 1: Antiviral Efficacy
A study conducted on a series of methylthio-substituted pyrimidines revealed that compounds with structural similarities to this compound exhibited potent antiviral activity against HCV. The most effective compound from this series achieved an IC50 value significantly lower than that of established antiviral agents .
Study 2: Enzyme Targeting
In another investigation focused on AC1 inhibition, researchers synthesized various analogs of the compound and assessed their potency in cellular models. The results indicated that modifications at specific positions on the pyrimidine ring could enhance selectivity and potency against AC1 while reducing off-target effects .
Properties
IUPAC Name |
N-(4-amino-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S/c1-18-10-13-7(11)6(9(16)14-10)12-8(15)5-3-2-4-17-5/h2-4H,1H3,(H,12,15)(H3,11,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHNPBYMCDVIID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=O)N1)NC(=O)C2=CC=CO2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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